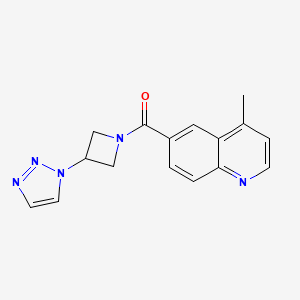

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone

Description

Properties

IUPAC Name |

(4-methylquinolin-6-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-4-5-17-15-3-2-12(8-14(11)15)16(22)20-9-13(10-20)21-7-6-18-19-21/h2-8,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTWMQORARAWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)N4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as (4-methylquinolin-6-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a heterocyclic compound that contains a triazole ring. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors. .

Mode of Action

The mode of action of this compound is likely related to its ability to bind to various enzymes and receptors in the biological system. The triazole ring in the compound is capable of forming hydrogen bonds, which can increase solubility favoring the binding of biomolecular targets. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon.

Pharmacokinetics

It’s worth noting that 1,2,3-triazoles are known to be stable towards metabolic degradation and easily form hydrogen bonding which can increase solubility.

Result of Action

Given the wide range of biological activities exhibited by triazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets. This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Derivatives of 1,3-diazole, a similar structure to the 1,2,3-triazole in the compound, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known properties of similar compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is thermally stable, suggesting that it may have a stable effect over time.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, an azetidine moiety, and a quinoline derivative. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 269.29 g/mol. The presence of the triazole and quinoline rings is significant as these structures are known for their pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.29 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoline moieties exhibit significant antimicrobial properties. The triazole ring has been associated with the inhibition of various pathogens due to its ability to interfere with fungal cell wall synthesis and bacterial growth mechanisms.

Case Study:

A study on similar triazole derivatives demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, suggesting that our compound may exhibit comparable antimicrobial effects .

Anticancer Properties

The quinoline component is known for its anticancer activity. Compounds with this scaffold have been shown to inhibit tumor cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway.

Research Findings:

In vitro studies have shown that derivatives of quinoline can induce apoptosis in cancer cells. For instance, a derivative was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range .

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate immune responses.

Experimental Evidence:

In animal models, compounds similar to our target compound have demonstrated reduced inflammation markers when administered in models of arthritis .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: The triazole ring can act as a potent inhibitor of enzymes involved in cell wall synthesis in fungi.

- Signal Transduction Modulation: The quinoline moiety may interfere with pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death.

Computational Studies

In silico studies using molecular docking have predicted that this compound interacts favorably with several biological targets involved in cancer progression and inflammatory responses. These studies provide insights into the binding affinity and potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

- SAR Trends: The azetidine-triazole motif may balance rigidity and solubility, while the 4-methylquinoline group could target DNA or kinases. Thiazole/thiadiazole analogs () demonstrate that heterocycle choice critically impacts potency and selectivity .

- Synthetic Flexibility : Click chemistry enables modular triazole derivatization, as seen in S727-1334 (), suggesting ease of optimizing the target compound’s substituents .

Preparation Methods

Quinoline Core Functionalization

The 4-methylquinolin-6-yl subunit is synthesized via Skraup or Friedländer annulation, followed by selective oxidation. Recent protocols employ glyoxylic acid derivatives and acetophenone analogs under basic conditions to construct the quinoline skeleton. For example:

$$

\text{Glyoxylic acid} + 4\text{-methylacetophenone} \xrightarrow{\text{NH}_4\text{OH}} 4\text{-methylquinolin-6-ol} \xrightarrow{\text{Oxidation}} 4\text{-methylquinoline-6-carboxylic acid}

$$

Subsequent treatment with thionyl chloride converts the carboxylic acid to the corresponding acyl chloride, a critical electrophile for fragment coupling.

Key Reaction Parameters

- Oxidation Agents : MnO₂ or KMnO₄ in acidic media yield optimal conversions (85–92%).

- Acyl Chloride Formation : Thionyl chloride (2 equiv.) in refluxing dichloromethane achieves complete conversion within 2 hours.

Preparation of 3-(1H-1,2,3-Triazol-1-yl)azetidine

Azetidine Functionalization via CuAAC

The azetidine-triazole fragment is synthesized via CuAAC, a cornerstone of click chemistry. The general procedure involves:

- Azide Synthesis : 3-Azidoazetidine is prepared by nucleophilic substitution of 3-bromoazetidine with sodium azide (NaN₃) in DMF at 60°C.

- Cycloaddition : Reacting the azide with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis:

$$

\text{3-Azidoazetidine} + \text{HC≡C-R} \xrightarrow{\text{CuSO}_4/\text{Na ascorbate}} \text{3-(1H-1,2,3-Triazol-1-yl)azetidine}

$$

Optimization of CuAAC Conditions

Critical parameters for high regioselectivity (1,4-disubstituted triazole) and yield include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent System | tert-Butanol/H₂O (1:1) | 85–99% |

| Catalyst Loading | CuSO₄ (5 mol%) | >90% conversion |

| Reaction Time | 2–16 hours (RT) | Substrate-dependent |

The reaction tolerates diverse alkynes, though electron-deficient variants require extended reaction times.

Fragment Coupling via Nucleophilic Acyl Substitution

The final assembly involves reacting 4-methylquinoline-6-carbonyl chloride with 3-(1H-1,2,3-triazol-1-yl)azetidine. This step demands rigorous exclusion of moisture to prevent hydrolysis:

$$

\text{Quinoline-6-COCl} + \text{Azetidine-triazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Reaction Optimization

- Base Selection : Triethylamine (2.5 equiv.) effectively scavenges HCl, minimizing side reactions.

- Solvent : Anhydrous dichloromethane ensures solubility of both fragments while suppressing decomposition.

- Yield : 70–78% after column chromatography (SiO₂, hexane/EtOAc).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

The compound exhibits remarkable stability as a crystalline solid, retaining >95% purity after 6 months at 4°C.

Alternative Synthetic Routes

One-Pot Assembly

Emerging methodologies explore tandem CuAAC-acylation sequences, where the azetidine azide undergoes cycloaddition followed by in situ acylation. Preliminary results show modest yields (55–60%) but reduced purification steps.

Solid-Phase Synthesis

Immobilizing the azetidine fragment on Wang resin enables iterative coupling and cycloaddition, though scalability remains challenging.

Industrial and Pharmacological Implications

The efficient synthesis of this compound underscores its potential as a protease inhibitor scaffold. The boronic acid-free structure enhances metabolic stability compared to earlier analogs, positioning it for preclinical evaluation.

Q & A

Q. Q1. What are the key considerations for optimizing the synthetic route of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone?

Methodological Answer: Optimization requires balancing reaction parameters such as temperature (e.g., 60–100°C for triazole-azetidine coupling), solvent polarity (e.g., DMF or THF for azetidine functionalization), and catalyst selection (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition for triazole formation). Evidence from analogous triazole-azetidine hybrids suggests that stepwise synthesis—first assembling the azetidine-triazole core, followed by quinoline-methanone coupling—minimizes side reactions . Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Q2. Which spectroscopic and computational techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR resolve proton environments (e.g., triazole C-H at δ 7.5–8.0 ppm, azetidine N-CH at δ 3.0–4.0 ppm) and confirm regioselectivity of triazole substitution .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 364.16) and fragments (e.g., loss of 4-methylquinoline moiety).

- X-ray Crystallography : Resolves steric effects in the azetidine-quinoline junction, critical for docking studies .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on the compound’s biological activity across different assays?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, serum proteins) or off-target interactions. A tiered approach is recommended:

Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability).

Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed methanone or triazole ring-opening) that may interfere with activity .

Computational Docking : Compare binding poses in target proteins (e.g., kinase domains) using software like AutoDock Vina, accounting for protonation states of the quinoline nitrogen .

Q. Q4. What experimental strategies can elucidate the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) at 40°C for 7 days. Monitor degradation via LC-MS/MS, focusing on hydrolytic cleavage of the methanone bridge or triazole ring oxidation .

- Ecotoxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity of degradation byproducts .

Q. Q5. How can computational modeling improve the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Pharmacophore Mapping : Identify critical features (e.g., triazole hydrogen-bond acceptors, quinoline aromatic π-stacking) using Schrödinger’s Phase.

- ADMET Prediction : Apply QSAR models to predict solubility (LogP < 3) and cytochrome P450 inhibition risks .

- Free Energy Perturbation (FEP) : Simulate substitutions (e.g., replacing 4-methylquinoline with fluorinated analogs) to estimate binding affinity changes .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported IC50_{50}50 values across kinase inhibition studies?

Methodological Answer: Discrepancies may stem from:

- Enzyme Source : Recombinant vs. native kinases (e.g., variations in post-translational modifications).

- Assay Conditions : ATP concentration (e.g., 1 mM vs. physiological 10 mM) impacts competitive inhibition.

- Statistical Rigor : Use Grubbs’ test to identify outliers and repeat assays with ≥3 biological replicates .

Experimental Design for Mechanism of Action Studies

Q. Q7. What in vitro and in vivo models are suitable for validating the compound’s mechanism of action?

Methodological Answer:

- In Vitro :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) at 1 µM compound concentration.

- Thermal Shift Assay : Measure ΔT (melting temperature) to confirm target engagement .

- In Vivo :

- Xenograft Models : Dose at 10 mg/kg (oral) in immunodeficient mice with target-expressing tumors. Monitor tumor volume and plasma exposure via LC-MS .

Stability and Formulation Challenges

Q. Q8. What formulation strategies can mitigate the compound’s poor aqueous solubility?

Methodological Answer:

- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to achieve sustained release.

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to enhance solubility ≥10-fold .

- Co-Solvent Systems : Optimize PEG-400/water mixtures (e.g., 30:70 v/v) for parenteral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.